molecular formula C4H4ClN3O3S2 B1252956 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride CAS No. 32873-57-7

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride

Cat. No. B1252956
CAS RN: 32873-57-7
M. Wt: 241.7 g/mol
InChI Key: MEJAPGGFIJZHEJ-UHFFFAOYSA-N
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Patent
US07582769B2

Procedure details

Methylamine (2M in THF, 40 mmol) was added to a suspension of 5-acetylamino-1,3,4-thiadiazole-2-sulfonyl chloride (10 mmol) (prepared as described in Bioorg. Med. Chem. 5, 515, 1997) in THF (10 mL) at −20° C. The mixture was stirred at room temperature over night and evaporated to dryness. The crude methylsulfonamide was suspended in EtOH (15 mL) and added 4N HCl in dioxane (15 mL) and heated for 4 h at 80° C. and then cooled to room temperature and evaporated to dryness to give crude 5-amino-1,3,4-thiadiazole-2-sulfonic acid methylamide.
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].C([NH:6][C:7]1[S:11][C:10]([S:12](Cl)(=[O:14])=[O:13])=[N:9][N:8]=1)(=O)C>C1COCC1>[CH3:1][NH:2][S:12]([C:10]1[S:11][C:7]([NH2:6])=[N:8][N:9]=1)(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
40 mmol
Type
reactant
Smiles
CN
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C)(=O)NC1=NN=C(S1)S(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
added 4N HCl in dioxane (15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated for 4 h at 80° C.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CNS(=O)(=O)C=1SC(=NN1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.